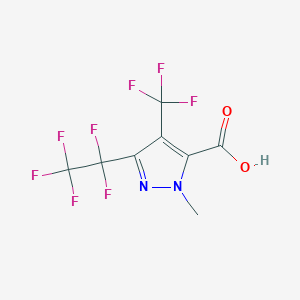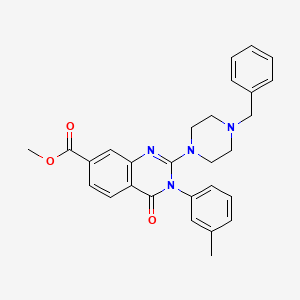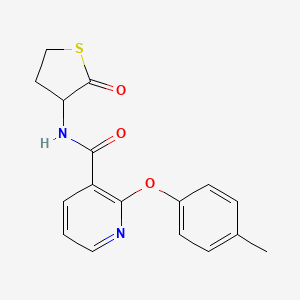
(S)-2-Acetoxy-3-phenylpropanoic acid
Overview
Description
(S)-2-Acetoxy-3-phenylpropanoic acid, also known as (S)-2-acetoxy-3-phenylpropionic acid, is a naturally occurring organic compound that belongs to the larger class of compounds known as carboxylic acids. It is an important intermediate used in the synthesis of various drugs, and is also a key component in the production of several industrial products. This compound has been studied extensively in terms of its structure, synthesis, and application in various scientific fields.
Scientific Research Applications
Chemo-enzymatic Synthesis
(S)-2-Acetoxy-3-phenylpropanoic acid is used in the chemo-enzymatic synthesis of chiral compounds. Zhao et al. (2014) demonstrated its use in preparing (S)-3-hydroxy-3-phenylpropanoic acid, a precursor for antidepressant drugs like tomoxetine and fluoxetine hydrochloride, using Porcine pancreas lipase as a biocatalyst (Zhao et al., 2014).
Biosynthesis Studies
In biosynthesis research, this compound has been identified as an intermediate in the biosynthesis of benzoic and salicylic acids from cinnamic acid. Jarvis et al. (2000) used stable-isotope-labeled versions of this compound to study its incorporation into benzoic and salicylic acids in plants (Jarvis et al., 2000).
Synthetic Method Development
Chen et al. (2004) reported a novel method involving crystallization-induced chiral inversion of (S)-2-bromo-3-phenylpropanoic acid to its (R)-enantiomer, leading to the preparation of optically pure (S)-2-acetylthio-3-phenylpropanoic acid from l-phenylalanine (Chen et al., 2004).
Pharmaceutical Development
In pharmaceutical research, the phenylpropanoic acid moiety of this compound has been studied for its role in the development of antidiabetic drugs. Negoro et al. (2010) discussed its use in the discovery of TAK-875, a GPR40 agonist, as a potential treatment for type 2 diabetes mellitus (Negoro et al., 2010).
Metabolic Engineering
This compound is also relevant in metabolic engineering. Kang et al. (2012) developed an Escherichia coli system for artificial biosynthesis of phenylpropanoic acids, including derivatives of this compound, from simple carbon sources for pharmaceutical and food ingredient applications (Kang et al., 2012).
Cocaine Biosynthesis
Bjorklund and Leete (1992) explored the role of (R)-(+)-3-hydroxy-3-phenylpropanoic acid, a related compound, in the biosynthesis of cocaine, indicating the importance of stereochemistry in biochemical pathways (Bjorklund & Leete, 1992).
In Vivo Pharmacological Studies
Maleki et al. (2019) discussed the preparation of carbon-14 labeled 2-(2-mercaptoacetamido)-3-phenylpropanoic acid, a metallo-beta-lactamases inhibitor, highlighting the significance of labeled derivatives of this compound for in vivo pharmacological studies (Maleki et al., 2019).
Mechanism of Action
Target of Action
(S)-2-Acetoxy-3-phenylpropanoic acid, commonly known as Aspirin, primarily targets the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever .
Mode of Action
Aspirin acts as an acetylating agent , where an acetyl group is covalently attached to a serine residue in the active site of the COX enzyme . This irreversible inhibition of COX enzymes leads to a decrease in the production of prostaglandins and thromboxanes, thereby reducing inflammation, pain, and fever .
Biochemical Pathways
The primary biochemical pathway affected by Aspirin is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, Aspirin prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes. These molecules play key roles in inflammation, pain, fever, and platelet aggregation .
Pharmacokinetics
Aspirin is rapidly absorbed and undergoes first-pass metabolism in the liver . It is highly protein-bound and its metabolism changes to zero-order kinetics in overdose as the metabolic pathway becomes saturated . The drug is excreted through the kidneys, and its excretion can be increased by urinary alkalization .
Result of Action
The molecular and cellular effects of Aspirin’s action include reduced inflammation, alleviation of pain, and decreased fever . Additionally, by inhibiting platelet aggregation, Aspirin plays a significant role in the prevention of blood clots, stroke, and myocardial infarction .
Action Environment
Environmental factors such as pH can influence the action of Aspirin. For instance, in conditions of acidaemia, Aspirin can move into the extravascular spaces, including the central nervous system . Furthermore, the presence of other drugs can also affect the efficacy and stability of Aspirin .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-acetyloxy-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUWDAHVYCOUSR-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H](CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3011493.png)



![2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3011497.png)
![2-Chloro-N-(thieno[3,2-b]thiophen-5-ylmethyl)propanamide](/img/structure/B3011499.png)
![N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B3011505.png)

![[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B3011509.png)


![(Z)-N-(3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B3011513.png)

